molecular formula C12H14N2O B039622 4-(2-Hydroxyethyl)amino-2-methylquinoline CAS No. 116289-37-3

4-(2-Hydroxyethyl)amino-2-methylquinoline

Cat. No.: B039622
CAS No.: 116289-37-3
M. Wt: 202.25 g/mol
InChI Key: HJJABTGEOPFIGP-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)amino-2-methylquinoline is a chemical compound with the molecular formula C12H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)amino-2-methylquinoline typically involves the reaction of 2-methylquinoline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the hydrogen atom on the amino group of 2-methylquinoline, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)amino-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyethyl)amino-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)amino-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the hydroxyethylamino group, resulting in different chemical and biological properties.

    4-Hydroxy-2-methylquinoline: Contains a hydroxyl group at the 4-position but lacks the amino group.

    4-Amino-2-methylquinoline: Contains an amino group at the 4-position but lacks the hydroxyethyl group.

Uniqueness

4-(2-Hydroxyethyl)amino-2-methylquinoline is unique due to the presence of both the hydroxyethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-[(2-methylquinolin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-8-12(13-6-7-15)10-4-2-3-5-11(10)14-9/h2-5,8,15H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJABTGEOPFIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364430
Record name 4-(2-Hydroxyethyl)amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116289-37-3
Record name 4-(2-Hydroxyethyl)amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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